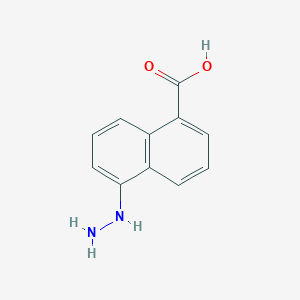

5-Hydrazinylnaphthalene-1-carboxylic acid

Description

Contextualization of Naphthalene-Based Organic Compounds in Modern Chemical Research

Naphthalene (B1677914), a bicyclic aromatic hydrocarbon, serves as a fundamental building block in the synthesis of a wide array of organic compounds. Its rigid, planar structure and rich electron density make it an attractive core for designing molecules with specific electronic, optical, and biological properties. In contemporary chemical research, naphthalene derivatives are extensively investigated for their potential in medicinal chemistry, materials science, and catalysis. The ability to functionalize the naphthalene ring at various positions allows for fine-tuning of a molecule's characteristics, leading to the development of compounds with tailored functionalities.

Significance of Carboxylic Acid and Hydrazinyl Functional Groups in Contemporary Organic Chemistry

The carboxylic acid group (-COOH) is one of the most important functional groups in organic chemistry. Its acidic nature allows for the formation of salts and esters, and it can participate in a variety of chemical transformations, including reduction to alcohols and conversion to acid halides, amides, and anhydrides. byjus.comlibretexts.orgyoutube.com The presence of a carboxylic acid group often enhances the water solubility of organic molecules and provides a key site for biological interactions.

The hydrazinyl group (-NHNH2) is also a versatile functional group known for its nucleophilic character. It is a key component in the synthesis of numerous heterocyclic compounds, such as pyrazoles and indazoles, which are prevalent in many biologically active molecules. Hydrazinyl derivatives are also utilized as intermediates in various chemical reactions and as ligands in coordination chemistry. The synthesis of acid hydrazides from carboxylic acids is a well-established chemical transformation. osti.gov

Overview of the Research Landscape Pertaining to 5-Hydrazinylnaphthalene-1-carboxylic Acid and Related Structures

The research landscape for this compound itself is not extensively documented in publicly available literature. However, significant research exists for structurally related compounds, providing a basis for understanding its potential properties and applications. For instance, studies on various naphthalene carboxylic acid derivatives have explored their use as building blocks for polymers, dyes, and pharmaceuticals. nih.gov Similarly, research into hydrazinyl-containing aromatic compounds highlights their importance in the development of antimicrobial and anticancer agents. nih.gov

The synthesis of related compounds, such as 5-hydroxynaphthalene-1-carboxylic acid, has been documented, and this compound has been identified as a natural product with potential antibacterial and anti-inflammatory properties. biosynth.com The conversion of an amino group to a hydrazinyl group is a known chemical transformation, often proceeding through a diazotization reaction. The diazotization of aromatic amines, including aminonaphthalene derivatives, is a well-established method in organic synthesis. organic-chemistry.orgnih.gov This suggests a plausible synthetic route to this compound from 5-aminonaphthalene-1-carboxylic acid.

Scope and Objectives of Academic Investigations on the Target Compound

Given the limited direct research on this compound, academic investigations are likely to be exploratory in nature. The primary objectives would include:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to produce the compound in high purity. A probable method involves the diazotization of 5-aminonaphthalene-1-carboxylic acid followed by reduction. organic-chemistry.orgnih.gov Subsequent characterization would involve spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry to confirm its structure.

Investigation of Chemical Reactivity: Exploring the reactivity of both the carboxylic acid and hydrazinyl functional groups. This could involve reactions to form esters, amides, and various heterocyclic systems.

Exploration of Biological Activity: Screening the compound for potential biological activities, such as antimicrobial, antifungal, or anticancer properties, based on the known activities of related hydrazinylnaphthalene and carboxylic acid derivatives. nih.govnih.gov

Materials Science Applications: Investigating its potential as a monomer for the synthesis of novel polymers or as a ligand for the formation of coordination complexes with interesting photophysical or catalytic properties.

The combination of the naphthalene scaffold with the reactive carboxylic acid and hydrazinyl groups makes this compound a promising candidate for further academic and industrial research.

Structure

3D Structure

Properties

CAS No. |

887595-13-3 |

|---|---|

Molecular Formula |

C11H10N2O2 |

Molecular Weight |

202.21 g/mol |

IUPAC Name |

5-hydrazinylnaphthalene-1-carboxylic acid |

InChI |

InChI=1S/C11H10N2O2/c12-13-10-6-2-3-7-8(10)4-1-5-9(7)11(14)15/h1-6,13H,12H2,(H,14,15) |

InChI Key |

MBAUFHNNSAVZCL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC=C2NN)C(=C1)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 5 Hydrazinylnaphthalene 1 Carboxylic Acid and Its Precursors

Historical and Modern Approaches to Naphthalene (B1677914) Carboxylic Acid Scaffold Synthesis

The creation of the naphthalene carboxylic acid core is a foundational step in the synthesis of the target compound. Over the years, synthetic strategies have evolved from classical chemical reactions to more sophisticated catalytic and biocatalytic methods.

Conventional Synthetic Routes for Naphthalene Carboxylic Acid Nuclei

Traditional methods for synthesizing naphthalene carboxylic acids often rely on the oxidation of alkylnaphthalenes, the carboxylation of naphthalenes via Grignard reagents, or the hydrolysis of naphthonitriles.

One established method involves the oxidation of an alkyl-substituted tetrahydronaphthalene with nitrogen dioxide in the presence of selenium dioxide. google.com This process facilitates a simultaneous dehydrogenation of the saturated ring and oxidation of the alkyl group to a carboxylic acid. google.com Another approach is the carboxylation of a bromo-substituted naphthalene derivative. For instance, 6-hydroxy-2-naphthalene carboxylic acid can be synthesized from 6-bromo-2-naphthol (B32079) by treatment with methyllithium (B1224462) and t-butyllithium, followed by reaction with dry ice. prepchem.com

The hydrolysis of cyanated naphthalene precursors also serves as a viable route. For example, 1-aminonaphthalene-8-carboxylic acid can be produced from 8-cyannaphthalene-1-sulfonic acid by reaction with an alkaline agent at elevated temperatures. google.com This reaction proceeds through the saponification of the cyanogen (B1215507) group to a carboxyl group, followed by the splitting of the sulfo group. google.com

A more direct synthesis of naphthalene-1-carboxylic acid involves the reaction of 1-acetonaphthone with iodine and dimethyl sulfoxide (B87167) in chlorobenzene, followed by treatment with tert-butylhydroperoxide. chemicalbook.com This method has been reported to produce the desired product in high yields. chemicalbook.com

The following table summarizes various conventional synthetic routes to naphthalene carboxylic acids:

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| Alkyl-substituted tetrahydronaphthalene | NO2, SeO2, inert solvent, 145°C to decomposition temperature | Naphthalene carboxylic acid | Not specified | google.com |

| 6-Bromo-2-naphthol | 1. Methyllithium, t-butyllithium in ether at -78°C to 0°C; 2. Crushed dry ice | 6-Hydroxy-2-naphthalene carboxylic acid | 70% | prepchem.com |

| 8-Cyannaphthalene-1-sulfonic acid sodium salt | Caustic potash, water, heat to 180-200°C | 1-Aminonaphthalene-8-carboxylic acid | Nearly quantitative | google.com |

| 1-Acetonaphthone | 1. I2, DMSO, chlorobenzene, 130°C; 2. tert-Butylhydroperoxide, 130°C | Naphthalene-1-carboxylic acid | 84% | chemicalbook.com |

Advanced Catalytic Methods for Carboxylic Acid Formation from Precursors

Modern synthetic chemistry has seen a shift towards more efficient and environmentally benign catalytic methods for carboxylation. These methods often offer higher selectivity and milder reaction conditions compared to conventional routes.

One advanced strategy involves the liquid-phase oxidation of a 2-acyl-6-alkylnaphthalene using oxygen or an oxygen-containing gas. google.com This process typically uses a catalyst system, such as a cobalt compound and a bromine ion source, in an aliphatic carboxylic acid solvent. google.com The reaction is often carried out in two stages at elevated temperatures and pressures to achieve high yields of the corresponding naphthalenedicarboxylic acid. google.com

Another innovative approach is the direct carboxylation of naphthalene. Research has shown that anaerobic microbial consortia can carboxylate naphthalene to 2-naphthoate. nih.gov This biological process suggests the potential for developing biocatalytic systems for naphthalene carboxylation. Further studies have proposed a mechanism for naphthalene carboxylase involving a 1,3-dipolar cycloaddition to a prenylated flavin mononucleotide cofactor. nih.gov

The following table highlights advanced catalytic methods for naphthalene carboxylic acid synthesis:

| Precursor | Catalyst/Method | Product | Key Features | Reference |

| 2-Acyl-6-alkylnaphthalene | Cobalt compound and bromine ion source | Naphthalene-2,6-dicarboxylic acid | Two-stage oxidation process, high temperature and pressure | google.com |

| Naphthalene | Sulfate-reducing enrichment culture N47 | 2-Naphthoate | Anaerobic carboxylation, potential for biocatalysis | nih.govnih.gov |

Biosynthetic and Bioengineering Strategies for Analogue Production (Drawing from examples like phenazine-1-carboxylic acid)

The biosynthesis of aromatic carboxylic acids in microorganisms provides a blueprint for developing bioengineering strategies for the production of naphthalene carboxylic acid analogues. A well-studied example is the production of phenazine-1-carboxylic acid (PCA) by various Pseudomonas species. umich.edunih.govasm.org

The biosynthesis of PCA involves a complex enzymatic pathway encoded by the phz gene cluster. nih.govasm.org Key enzymes, including PhzC, PhzD, and PhzE, show similarities to enzymes involved in shikimic acid and chorismic acid metabolism. nih.govasm.org This suggests that the phenazine (B1670421) nucleus is formed from intermediates of the shikimate pathway. umich.edufrontiersin.org

Genetic engineering has been successfully employed to enhance PCA production. frontiersin.orgnih.gov Strategies include restoring key biosynthetic genes like phzF, knocking out negative regulators such as phzO, and enhancing the shikimate pathway to increase the supply of precursors like phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P). frontiersin.orgnih.gov These approaches have led to significant increases in PCA yields. frontiersin.orgnih.gov

Drawing parallels from PCA biosynthesis, one could envision a bioengineering strategy for producing naphthalene carboxylic acid analogues. This would involve:

Identifying or engineering enzymes capable of converting intermediates of central metabolism into the naphthalene scaffold.

Introducing a carboxylation step, potentially using an engineered carboxylase.

Optimizing the metabolic flux towards the target molecule by overexpressing key pathway genes and eliminating competing pathways.

The following table outlines key aspects of PCA biosynthesis and its relevance to bioengineering:

| Organism | Key Genes/Enzymes | Precursors | Engineering Strategy | Outcome | Reference |

| Pseudomonas fluorescens 2-79 | phzABCDEFG | Shikimic acid, Chorismic acid | Gene cluster identification | Elucidation of biosynthetic pathway | nih.govasm.org |

| Pseudomonas aureofaciens | Not specified | Glycerol, Shikimic acid | Nutritional studies | Understanding carbon source utilization | umich.edu |

| Pseudomonas chlororaphis Lzh-T5 | phzF, phzO | trans-2,3-dihydro-3-hydroxyanthranilic acid | Gene knockout and restoration, pathway enhancement | Increased PCA production | frontiersin.orgnih.gov |

Introduction of the Hydrazinyl Moiety into Naphthalene Ring Systems

Once the naphthalene carboxylic acid scaffold is in place, the next critical step is the introduction of the hydrazinyl group. This can be achieved through direct hydrazinylation or by converting a precursor functional group.

Strategies for Direct Hydrazinylation of Functionalized Naphthalene Derivatives

Direct hydrazinylation involves the reaction of a suitable naphthalene precursor with a hydrazine (B178648) source. While less common for aromatic systems, certain activated substrates can undergo nucleophilic aromatic substitution with hydrazine. However, for many naphthalene derivatives, direct hydrazinylation is not a straightforward process.

More often, the synthesis of aryl hydrazines is achieved through the coupling of an amine with an electrophilic aminating agent. For example, primary aromatic amines can be reacted with a diethylketomalonate-derived oxaziridine (B8769555) to afford N-Boc protected hydrazines. organic-chemistry.org Another method involves the nickel-catalyzed cross-coupling of O-benzoylated hydroxamates with amines to produce hydrazides. organic-chemistry.org

Conversion of Precursor Functional Groups to the Hydrazinyl Group

A more common and generally applicable strategy for introducing a hydrazinyl group onto an aromatic ring is through the conversion of a precursor functional group, most notably an amino group. The synthesis of 5-hydrazinylnaphthalene-1-carboxylic acid would likely proceed from its amino precursor, 5-aminonaphthalene-1-carboxylic acid. chemicalbook.comcrescentchemical.com

The standard method for converting an aromatic amino group to a hydrazinyl group involves a two-step process:

Diazotization: The primary aromatic amine is treated with a source of nitrous acid, typically sodium nitrite (B80452) in the presence of a strong acid, to form a diazonium salt.

Reduction: The resulting diazonium salt is then reduced to the corresponding hydrazine.

Several reducing agents can be employed for this transformation. A common method involves reduction with sodium sulfite (B76179) (Na2SO3). echemi.com Another effective reducing agent is stannous chloride (SnCl2), although it may produce byproducts. echemi.com The success of this deamination process is dependent on both the completeness of the diazotization and the efficiency of the reduction step. organicreactions.org

The following table summarizes methods for converting an amino group to a hydrazinyl group:

| Starting Material | Reagents and Conditions | Product | Key Considerations | Reference |

| Aromatic primary amine | 1. Diazotization (e.g., NaNO2, HCl) | Aromatic hydrazine | The choice of reducing agent can influence yield and purity. | echemi.comorganicreactions.org |

| 2. Reduction (e.g., Na2SO3 or SnCl2) |

Convergent and Linear Synthesis Strategies for this compound

The construction of the target molecule, this compound, can be achieved by assembling the molecular framework in a stepwise fashion (linear synthesis) or by preparing key fragments separately before combining them (convergent synthesis). chemicalbook.comnih.govnih.gov

Linear synthesis is a traditional and widely practiced approach where functional groups are introduced sequentially onto a starting naphthalene scaffold. A common and logical linear route to this compound begins with a readily available precursor, such as 5-nitronaphthalene-1-carboxylic acid. This method involves a series of well-established chemical transformations.

A plausible and frequently utilized linear synthetic pathway involves the following key steps:

Nitration: The synthesis often commences with the nitration of a suitable naphthalene precursor to introduce the nitro group at the 5-position. Starting with 1-naphthalenecarboxylic acid, nitration would yield 5-nitronaphthalene-1-carboxylic acid. chemicalbook.comnih.gov

Reduction of the Nitro Group: The nitro group is then reduced to an amino group to form 5-aminonaphthalene-1-carboxylic acid. Various reducing agents can be employed for this transformation, with a combination of NaBH₄ and a catalytic amount of Ni(OAc)₂·4H₂O in a solvent mixture like CH₃CN and water being an effective method. orientjchem.org This reduction is a critical step in preparing the precursor for the subsequent introduction of the hydrazine moiety.

Diazotization and Reduction to Hydrazine: The final key step is the conversion of the amino group of 5-aminonaphthalene-1-carboxylic acid into a hydrazinyl group. This is typically achieved through diazotization of the amine with a reagent like sodium nitrite in an acidic medium, followed by the reduction of the resulting diazonium salt. A common reducing agent for this purpose is stannous chloride (SnCl₂). rsc.org This two-step sequence first generates a reactive diazonium intermediate which is then reduced to the desired hydrazine.

| Step | Reactant | Reagents and Conditions | Product |

|---|---|---|---|

| 1 | 1-Naphthalenecarboxylic Acid | HNO₃, H₂SO₄ | 5-Nitronaphthalene-1-carboxylic acid |

| 2 | 5-Nitronaphthalene-1-carboxylic acid | NaBH₄, Ni(OAc)₂·4H₂O, CH₃CN/H₂O | 5-Aminonaphthalene-1-carboxylic acid |

| 3 | 5-Aminonaphthalene-1-carboxylic acid | 1. NaNO₂, HCl 2. SnCl₂ | this compound |

In contrast to the stepwise nature of linear synthesis, one-pot and multicomponent reactions (MCRs) offer more efficient and atom-economical routes to complex molecules by combining multiple reaction steps in a single reaction vessel. nih.gov While specific one-pot or MCR methodologies for the direct synthesis of this compound are not extensively documented, strategies for the synthesis of other functionalized naphthalene derivatives can be conceptually applied. chemicalbook.comrsc.org

Conceptual One-Pot Strategy:

A hypothetical one-pot synthesis could involve the direct conversion of 5-nitronaphthalene-1-carboxylic acid to the final hydrazinyl product. This would necessitate a sequence of reduction and diazotization/reduction steps within the same reaction flask, carefully controlling the reagents and conditions to avoid unwanted side reactions. For instance, after the initial reduction of the nitro group to an amine, the introduction of a diazotizing agent and a subsequent reductant without isolation of the intermediate amino compound could streamline the process.

Multicomponent Reaction Approaches:

Multicomponent reactions that construct the naphthalene ring system itself while incorporating the desired functional groups represent a more advanced convergent strategy. For example, a reaction could be envisioned that brings together three or more simple starting materials to form the substituted naphthalene core in a single operation. Research in the synthesis of highly substituted naphthalenes often employs transition-metal-catalyzed C-H functionalization or cycloaddition reactions. chemicalbook.comrsc.org A hypothetical MCR could involve a suitably functionalized benzene (B151609) derivative, an alkyne, and a hydrazine precursor, which under the right catalytic conditions, could assemble into the target molecule. While speculative for this specific compound, the development of such MCRs is an active area of research for the efficient synthesis of complex aromatic systems. nih.gov

Purification and Isolation Techniques for Synthetic this compound

The purification of the final product, this compound, is crucial to remove any unreacted starting materials, intermediates, and byproducts. The bifunctional nature of the molecule, containing both an acidic carboxylic acid group and a basic hydrazinyl group, may require specific purification strategies.

Recrystallization:

Recrystallization is a common and effective method for purifying solid organic compounds. google.comresearchgate.net The choice of solvent is critical and depends on the solubility characteristics of the target compound and its impurities. For naphthalene derivatives, solvents like toluene (B28343) and methanol (B129727) are often used. google.com Given the presence of the polar carboxylic acid and hydrazinyl groups, a polar solvent or a mixed solvent system would likely be required to achieve good solubility at elevated temperatures and poor solubility at lower temperatures, allowing for the crystallization of the pure product upon cooling. The general procedure for recrystallizing a naphthalene carboxylic acid often involves dissolving the crude material in a hot solvent, followed by filtration to remove insoluble impurities, and then allowing the solution to cool to induce crystallization. osti.gov

| Technique | Description | Key Considerations |

|---|---|---|

| Recrystallization | Dissolving the crude solid in a hot solvent and allowing it to cool, leading to the formation of pure crystals. | The choice of solvent is crucial. For a bifunctional molecule like this compound, a polar solvent or a mixed solvent system is likely necessary. The pH of the solution may also influence solubility. osti.gov |

| Acid-Base Extraction | Exploiting the acidic and basic functional groups to separate the product from neutral impurities. | The compound can be dissolved in a basic aqueous solution to form the carboxylate salt, washed with an organic solvent to remove neutral impurities, and then precipitated by acidification. Conversely, it can be dissolved in an acidic solution to form the hydrazinium (B103819) salt. |

| Chromatography | Techniques like column chromatography can be used for purification, although they may be more complex for highly polar compounds. | The choice of stationary phase (e.g., silica (B1680970) gel) and mobile phase needs to be optimized to achieve good separation. The amphoteric nature of the compound might lead to tailing on standard silica gel. researchgate.net |

Acid-Base Extraction:

The amphoteric nature of this compound can be exploited for its purification. By dissolving the crude product in a dilute aqueous base (like sodium bicarbonate), the carboxylic acid group will be deprotonated to form a water-soluble carboxylate salt. This aqueous solution can then be washed with an organic solvent to remove any non-acidic impurities. Subsequent acidification of the aqueous layer will re-protonate the carboxylate, causing the purified carboxylic acid to precipitate out of the solution, which can then be collected by filtration. osti.gov A similar strategy could be employed using a dilute acid to protonate the hydrazinyl group.

Chromatographic Methods:

While potentially more resource-intensive, chromatographic techniques such as column chromatography can be employed for high-purity isolation. However, the high polarity and dual functionality of the target molecule might lead to challenges such as poor solubility in common chromatographic solvents and streaking on the stationary phase (e.g., silica gel). researchgate.net Careful selection of the eluent system, possibly including additives to suppress ionization (like a small amount of acetic or formic acid), would be necessary to achieve effective separation.

Chemical Reactivity and Derivatization of 5 Hydrazinylnaphthalene 1 Carboxylic Acid

Reactions Involving the Naphthalene-1-carboxylic Acid Moiety

The carboxylic acid group (-COOH) attached to the naphthalene (B1677914) ring is a versatile functional group that can undergo a variety of transformations. These reactions primarily target the carbonyl carbon and the hydroxyl group of the carboxyl functional group.

Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acids and their derivatives. masterorganicchemistry.compressbooks.pub This two-step addition-elimination mechanism involves the initial attack of a nucleophile on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org This intermediate then collapses, expelling a leaving group and reforming the carbonyl double bond to yield the substituted product. libretexts.org The reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution generally follows the order: acyl phosphates > acid anhydrides > thioesters > esters ≈ carboxylic acids > amides > carboxylates. libretexts.org

Esterification is the process of forming an ester from a carboxylic acid and an alcohol. A common method is the Fischer esterification, which involves reacting the carboxylic acid with an excess of alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.com The reaction is an equilibrium process, and to favor the formation of the ester, water is often removed as it is formed. masterorganicchemistry.com The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the alcohol. masterorganicchemistry.com

Continuous flow systems have also been developed for esterification, offering advantages in scalability and safety. osti.gov For instance, a solution of a carboxylic acid in acidic methanol (B129727) can be passed through a heated coil reactor to rapidly produce the corresponding methyl ester. osti.gov

Intramolecular esterification can also occur in molecules containing both a carboxylic acid and a hydroxyl group, leading to the formation of cyclic esters known as lactones. masterorganicchemistry.com

Table 1: Examples of Esterification Reactions

| Reactant | Reagent | Product | Conditions | Reference |

|---|---|---|---|---|

| Carboxylic Acid | Alcohol | Ester | Acid Catalyst, Heat | masterorganicchemistry.com |

| Carboxylic Acid | Alcohol | Ester | Continuous Flow, Acidic Methanol, Heat | osti.gov |

| Hydroxy Acid | - | Lactone | Acid Catalyst | masterorganicchemistry.com |

Amides are synthesized by the reaction of a carboxylic acid or its activated derivatives with ammonia (B1221849) or a primary or secondary amine. Direct reaction between a carboxylic acid and an amine is possible but often requires high temperatures. More commonly, the carboxylic acid is first activated to a more reactive species. lookchemmall.com

One approach involves the use of coupling agents, such as (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester, which facilitate the amidation under mild conditions. lookchemmall.com Photocatalyzed methods have also been developed, allowing for the synthesis of tertiary amides from carboxylic acids and tertiary amines via C-N bond cleavage. nju.edu.cn

Industrially, amidation can be carried out by reacting an acid halide derivative of a naphthalenecarboxylic acid with an amidating agent like ammonium (B1175870) acetate. google.com Heterogeneous catalysts, such as niobium pentoxide (Nb₂O₅), have also been shown to be effective for the direct amidation of various carboxylic acids. researchgate.net

Table 2: Methods for Amide Formation

| Starting Material | Reagent(s) | Product | Key Features | Reference |

|---|---|---|---|---|

| Carboxylic Acid | Amine, Coupling Agent | Amide | Mild conditions | lookchemmall.com |

| Carboxylic Acid | Tertiary Amine, Photocatalyst | Tertiary Amide | C-N bond cleavage | nju.edu.cn |

| Naphthalenecarboxylic Acid Halide | Ammonium Acetate | Naphthoic Acid Amide | Industrial application | google.com |

| Carboxylic Acid | Amine, Nb₂O₅ Catalyst | Amide | Heterogeneous catalysis | researchgate.net |

Acid anhydrides are typically prepared from carboxylic acids through dehydration or by reacting a carboxylic acid derivative with a carboxylate. nih.gov A common laboratory method involves the reaction of an acyl chloride with a carboxylate salt or a carboxylic acid in the presence of a base like pyridine. libretexts.orgmasterorganicchemistry.com

Another effective method utilizes a triphenylphosphine (B44618) oxide (TPPO) and oxalyl chloride system to synthesize symmetric carboxylic anhydrides under mild and neutral conditions. nih.gov This process is driven by the formation of a highly reactive intermediate, Ph₃PCl₂. nih.gov The use of dehydrating reagents like 3,5-bis(trifluoromethyl)benzoic anhydride (B1165640) (BTFBA) has also been shown to be effective for the formation of esters from carboxylic acids, which proceeds via a mixed anhydride intermediate. tcichemicals.com

Table 3: Synthesis of Acid Anhydrides

| Reactants | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Acyl Chloride, Carboxylic Acid | Pyridine | Acid Anhydride | libretexts.orgmasterorganicchemistry.com |

| Carboxylic Acid | TPPO, (COCl)₂ | Acid Anhydride | nih.gov |

| Two Carboxylic Acids | Heat, H₂SO₄ | Acid Anhydride | masterorganicchemistry.com |

Acyl halides, particularly acyl chlorides, are highly reactive carboxylic acid derivatives and are valuable synthetic intermediates. wikipedia.orglibretexts.org They are commonly prepared by treating a carboxylic acid with a chlorinating agent. chemistry.coach

Common reagents for this transformation include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and phosphorus trichloride (B1173362) (PCl₃). wikipedia.orgchemguide.co.uk The reaction with thionyl chloride is often advantageous as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification. chemguide.co.uk The mechanism with SOCl₂ involves the conversion of the carboxylic acid's hydroxyl group into a chlorosulfite, which is a better leaving group, followed by nucleophilic attack by the chloride ion. libretexts.org

Table 4: Reagents for Acyl Chloride Formation from Carboxylic Acids

| Reagent | Byproducts | Reference |

|---|---|---|

| Thionyl Chloride (SOCl₂) | SO₂, HCl | chemguide.co.uk |

| Phosphorus Pentachloride (PCl₅) | POCl₃, HCl | chemguide.co.uk |

| Phosphorus Trichloride (PCl₃) | H₃PO₃ | chemguide.co.uk |

The carboxyl group of a carboxylic acid can be reduced to a primary alcohol. libretexts.org Strong reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing carboxylic acids to primary alcohols. libretexts.orgkhanacademy.org The reaction proceeds through an aldehyde intermediate, which is further reduced to the alcohol and cannot typically be isolated. libretexts.org Sodium borohydride (B1222165) (NaBH₄), a milder reducing agent, is generally not strong enough to reduce carboxylic acids. libretexts.orgkhanacademy.org

More recently, catalytic methods using earth-abundant metals have been developed. For example, a manganese carbonyl complex, [MnBr(CO)₅], can catalyze the reduction of carboxylic acids to alcohols using phenylsilane (B129415) (PhSiH₃) as the reducing agent under mild conditions. nih.gov Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃-THF), are also effective for the selective reduction of carboxylic acids to primary alcohols. khanacademy.org

Table 5: Reduction of Carboxylic Acids to Primary Alcohols

| Reagent | Key Features | Reference |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Powerful, reduces many carbonyl compounds | libretexts.orgkhanacademy.org |

| Borane-Tetrahydrofuran (BH₃-THF) | More selective for carboxylic acids | khanacademy.org |

| [MnBr(CO)₅] / PhSiH₃ | Catalytic, uses an earth-abundant metal | nih.gov |

Further Oxidation Pathways of the Carboxylic Acid (if applicable to the naphthalene scaffold)

The carboxylic acid group is in a high oxidation state. libretexts.org Further oxidation typically leads to the removal of the carboxyl carbon as carbon dioxide, a process known as decarboxylation. libretexts.orgmsu.edu Depending on the reaction conditions, the naphthalene ring system may undergo further transformations.

One notable oxidative decarboxylation is the Hunsdiecker reaction, where a heavy metal salt of the carboxylic acid, such as a silver salt, reacts with a halogen like bromine. libretexts.org This reaction proceeds through a radical mechanism, ultimately replacing the carboxyl group with a halogen atom. While broadly applicable, its specific use on the 5-hydrazinylnaphthalene-1-carboxylic acid scaffold would require consideration of the reactivity of the hydrazinyl group and the naphthalene ring towards the reagents.

Lead tetraacetate is another reagent capable of inducing oxidative decarboxylation of carboxylic acids. libretexts.org

Cyclization Reactions Mediated by the Carboxylic Acid Group

The carboxylic acid functionality can participate in intramolecular cyclization reactions, particularly when a suitable nucleophile is present elsewhere in the molecule or is introduced. In the context of this compound, the adjacent hydrazinyl group provides a proximal nucleophile, setting the stage for potential intramolecular cyclization.

While direct examples for this specific molecule are not prevalent in the reviewed literature, analogous systems demonstrate this principle. For instance, heating carboxylic acid derivatives with nearby hydrazide functionalities can lead to decomposition and the formation of cyclized products. chem-soc.si Additionally, intramolecular additions of a carboxyl group to unsaturated bonds, such as alkenes, can form cyclic esters known as lactones, a process often initiated by electrophiles. msu.edu

Reactions Involving the 5-Hydrazinyl Moiety

The hydrazinyl group at the 5-position is a potent nucleophile and a key site for derivatization.

Condensation Reactions with Carbonyl Compounds (e.g., Hydrazone Formation)

The reaction of the hydrazinyl group with aldehydes and ketones is a common and efficient method to form stable hydrazone derivatives. researchgate.netlibretexts.orgnih.gov This condensation reaction is typically catalyzed by a small amount of acid and involves the elimination of a water molecule. researchgate.net The general mechanism involves the nucleophilic attack of the hydrazine (B178648) on the carbonyl carbon, followed by dehydration to form the C=N double bond of the hydrazone.

The presence of a neighboring carboxylic acid group, as in this compound, can accelerate the rate of hydrazone formation. nih.gov This is attributed to intramolecular catalysis, where the carboxylic acid can facilitate the proton transfer steps involved in the reaction mechanism. nih.gov The reaction rate is often optimal at a pH around 4, which is below physiological pH. nih.gov

The synthesis of various hydrazone derivatives from heterocyclic hydrazides, such as phenazine-1-carboxylic acid hydrazide, has been reported, highlighting the utility of this reaction in creating complex molecules. nih.gov

Table 1: Examples of Hydrazone Formation Conditions

| Hydrazine Reactant | Carbonyl Reactant | Catalyst/Solvent | Product | Reference |

|---|---|---|---|---|

| Hydrazine | Aldehyde/Ketone | Acid catalyst | Hydrazone | libretexts.org |

| 2-Thiophenecarboxylic acid hydrazide | Isatin | Glacial acetic acid/Alcohol | Hydrazone derivative | researchgate.net |

| Phenazine-1-carboxylic acid hydrazide | Aldehyde-containing compounds | Not specified | Acylhydrazone derivatives | nih.gov |

Acylation and Sulfonylation of the Hydrazinyl Group

The nucleophilic nitrogen atoms of the hydrazinyl group readily react with acylating and sulfonylating agents.

Acylation: Reaction with acyl chlorides or acid anhydrides introduces an acyl group, forming N-acylhydrazide derivatives. This reaction is a standard method for modifying hydrazines. The direct conversion of a carboxylic acid to an amide, a related transformation, can be challenging due to the basicity of the amine, which can deprotonate the carboxylic acid. khanacademy.orglibretexts.org To overcome this, activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) are often employed to facilitate the formation of the amide bond. khanacademy.orglibretexts.org

Sulfonylation: Similarly, reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base yields N-sulfonylhydrazide derivatives. This functionalization is a common strategy in medicinal chemistry to introduce sulfonyl groups.

Oxidation of the Hydrazinyl Group

The hydrazinyl moiety is susceptible to oxidation. Strong oxidizing agents can lead to the cleavage of the nitrogen-nitrogen bond and the formation of various products, including the corresponding amine or even complete removal of the nitrogen functionality, potentially leading to the formation of a naphthalene derivative. In the context of the Wolff-Kishner reduction, a hydrazone intermediate is treated with a strong base at high temperatures, leading to the reduction of the carbonyl group to a methylene (B1212753) group and the evolution of nitrogen gas. libretexts.org This illustrates the transformation of the hydrazine derivative under specific oxidative/reductive conditions.

Cyclization Reactions Involving the Hydrazinyl Moiety

The hydrazinyl group is a key component in the synthesis of various nitrogen-containing heterocyclic systems. Following condensation with a dicarbonyl compound or a molecule containing another reactive functional group, the resulting intermediate can undergo intramolecular cyclization.

For example, azomethine ylides, which can be formed from the condensation of secondary amines with carbonyl compounds, can undergo (3+2) cycloaddition reactions. nih.gov While this example involves a secondary amine, the principle of forming an intermediate that subsequently cyclizes is applicable to hydrazine derivatives. The formation of pyrazolopyrimidinone (B8486647) derivatives from the reaction of a hydrazide with keto-esters is another example of cyclization involving a hydrazine-derived moiety. chem-soc.si

Intramolecular Reactivity and Cross-Functional Group Interactions

The proximate arrangement of the hydrazinyl and carboxylic acid functionalities on the naphthalene ring system of this compound facilitates a rich intramolecular reactivity profile. This proximity allows for synergistic activation and interaction between the two groups, leading to the formation of novel heterocyclic structures.

Formation of Fused Heterocyclic Systems

The dual reactivity of this compound is most prominently demonstrated in its propensity to undergo intramolecular cyclization reactions to form fused heterocyclic systems. The hydrazinyl group, with its nucleophilic nitrogen atoms, can readily react with the electrophilic carbonyl carbon of the carboxylic acid, or its activated derivatives, under appropriate conditions. This intramolecular condensation typically leads to the formation of a six-membered pyridazinone ring fused to the naphthalene core, resulting in a benzo[g]cinnolinone scaffold.

The general transformation can be envisioned as an initial activation of the carboxylic acid, for instance, through conversion to an acyl chloride or ester, followed by nucleophilic attack by the terminal nitrogen of the hydrazinyl moiety and subsequent dehydration. The reaction conditions, such as temperature and the use of dehydrating agents or catalysts, are critical in driving the cyclization to completion and minimizing intermolecular side reactions.

While specific studies on this compound are not extensively documented in publicly available literature, the analogous reactions of other hydrazinyl-substituted carboxylic acids provide a strong precedent for this type of transformation. For example, the cyclization of 2-hydrazinylbenzoic acid derivatives is a well-established method for the synthesis of phthalazinones.

Synthesis of Advanced Derivatives and Analogues of this compound

The synthesis of advanced derivatives and analogues of this compound leverages the reactivity of its functional groups to build more complex molecular architectures. These derivatives are often designed to explore structure-activity relationships in various chemical and biological contexts.

The hydrazinyl moiety serves as a versatile handle for the introduction of a wide range of substituents. Condensation with various aldehydes and ketones yields a library of hydrazone derivatives. These reactions are typically straightforward and proceed with high yields.

The carboxylic acid group can be converted into a variety of other functional groups. For instance, reduction can yield the corresponding alcohol, 5-hydrazinyl-1-naphthalenemethanol. Conversion to an acyl chloride provides a reactive intermediate that can be readily transformed into esters, amides, and other acyl derivatives.

Furthermore, the naphthalene backbone can be modified through electrophilic substitution reactions, such as nitration or halogenation, although the substitution pattern will be dictated by the combined directing effects of the existing hydrazinyl and carboxyl groups.

Below is a table summarizing potential derivatization strategies for this compound based on the reactivity of its functional groups.

| Functional Group | Reagent/Reaction Type | Potential Product Class |

| Hydrazinyl (-NHNH₂) | Aldehydes/Ketones | Hydrazones |

| Acyl Halides/Anhydrides | Acylhydrazides | |

| Isocyanates/Isothiocyanates | Semicarbazides/Thiosemicarbazides | |

| Carboxylic Acid (-COOH) | Alcohols/Acid Catalyst | Esters |

| Thionyl Chloride (SOCl₂) | Acyl Chlorides | |

| Amines/Coupling Agents | Amides | |

| Reducing Agents (e.g., LiAlH₄) | Alcohols |

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Hydrazinylnaphthalene 1 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and through-space interactions, a complete structural assignment of 5-Hydrazinylnaphthalene-1-carboxylic acid can be achieved.

The ¹H NMR spectrum of this compound would present a series of distinct signals corresponding to the aromatic protons on the naphthalene (B1677914) ring, the protons of the hydrazinyl group, and the acidic proton of the carboxylic acid.

The naphthalene ring protons would appear in the aromatic region, typically between δ 7.0 and 9.0 ppm. The exact chemical shifts are influenced by the electronic effects of the -COOH and -NHNH₂ substituents. The carboxylic acid group is an electron-withdrawing group, which would deshield the protons on the same ring, particularly the peri-proton at the C8 position, causing it to resonate at a significantly downfield shift. Conversely, the hydrazinyl group is an electron-donating group, which would shield the protons on its ring, causing them to shift to a more upfield region of the aromatic spectrum.

The acidic proton of the carboxylic acid group is expected to be highly deshielded, appearing as a broad singlet at a downfield chemical shift, typically in the range of δ 10-13 ppm. libretexts.org The broadness of this signal is a result of hydrogen bonding and chemical exchange with any trace amounts of water or other protic species. libretexts.org The protons of the hydrazinyl group (-NHNH₂) would also give rise to distinct signals. The chemical shifts of these protons can be influenced by solvent and temperature.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | broad singlet |

| Naphthalene H-2 | ~7.5 - 7.8 | doublet |

| Naphthalene H-3 | ~7.2 - 7.5 | triplet |

| Naphthalene H-4 | ~8.0 - 8.3 | doublet |

| Naphthalene H-6 | ~7.0 - 7.3 | doublet |

| Naphthalene H-7 | ~7.4 - 7.7 | triplet |

| Naphthalene H-8 | ~8.8 - 9.1 | doublet |

| Hydrazinyl (-NHNH₂) | Variable (e.g., 4-8) | broad singlets |

Note: These are estimated values and can vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. The spectrum for this compound would display signals for the ten carbons of the naphthalene ring and the carbon of the carboxylic acid group.

The carbonyl carbon of the carboxylic acid is characteristically deshielded and would appear in the range of δ 165-185 ppm. libretexts.org The aromatic carbons would resonate between δ 110 and 150 ppm. The carbon atom attached to the carboxylic acid group (C-1) and the carbon attached to the hydrazinyl group (C-5) would have their chemical shifts significantly influenced by these substituents. The electron-withdrawing nature of the carboxylic acid group would cause a downfield shift for C-1, while the electron-donating hydrazinyl group would cause an upfield shift for C-5. The other naphthalene carbons would also experience shifts based on their proximity to these substituents.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid (-COOH) | 168 - 175 |

| Naphthalene C-1 | ~130 - 135 |

| Naphthalene C-2 | ~125 - 128 |

| Naphthalene C-3 | ~126 - 129 |

| Naphthalene C-4 | ~128 - 131 |

| Naphthalene C-4a | ~132 - 135 |

| Naphthalene C-5 | ~145 - 150 |

| Naphthalene C-6 | ~115 - 120 |

| Naphthalene C-7 | ~125 - 128 |

| Naphthalene C-8 | ~120 - 123 |

| Naphthalene C-8a | ~127 - 130 |

Note: These are estimated values and can vary based on solvent and experimental conditions.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. sdsu.edu For this compound, COSY would show correlations between adjacent aromatic protons on the naphthalene rings, allowing for the tracing of the proton connectivity within each ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.edu It would be instrumental in assigning the carbon signals of the protonated naphthalene carbons by linking them to their attached, and previously assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. sdsu.edu HMBC is particularly powerful for identifying quaternary carbons (those without attached protons), such as C-1, C-4a, C-5, and C-8a, by observing their long-range couplings to nearby protons. For example, the carboxylic acid proton could show a correlation to C-1 and C-2, confirming the position of the carboxyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. science.gov NOESY would be crucial for confirming the substitution pattern. For instance, a NOE between the proton at C-4 and the proton at C-6 would provide strong evidence for the 5-substitution pattern of the hydrazinyl group.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint of the functional groups present.

The carboxylic acid group has several characteristic vibrational modes that would be prominent in the IR and Raman spectra of this compound.

O-H Stretching: A very broad and intense absorption band is expected in the IR spectrum, typically spanning from 2500 to 3300 cm⁻¹. libretexts.org This broadening is a hallmark of the hydrogen-bonded dimers that carboxylic acids typically form.

C=O Stretching: A strong, sharp absorption corresponding to the carbonyl stretch is expected between 1710 and 1760 cm⁻¹. libretexts.org Conjugation with the naphthalene ring would likely shift this band to a lower frequency, around 1680-1700 cm⁻¹.

C-O Stretching and O-H Bending: Vibrations associated with the C-O single bond and O-H bending would appear in the fingerprint region of the spectrum, typically between 1200 and 1450 cm⁻¹.

The hydrazinyl and naphthalene groups also exhibit characteristic vibrational bands.

N-H Stretching: The hydrazinyl group (-NHNH₂) would show N-H stretching vibrations in the region of 3200-3400 cm⁻¹. Typically, primary amines and hydrazines show two bands in this region corresponding to symmetric and asymmetric stretching modes.

N-H Bending: An N-H bending (scissoring) vibration is expected around 1600-1650 cm⁻¹.

Naphthalene Ring Vibrations: The naphthalene skeleton gives rise to a series of C-H and C=C stretching and bending vibrations. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹. Aromatic C=C stretching vibrations appear as a group of bands in the 1400-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are often intense in the IR spectrum, occur in the 700-900 cm⁻¹ range and are diagnostic of the substitution pattern on the aromatic ring.

Predicted Key Vibrational Frequencies (cm⁻¹) for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Strong, Broad |

| Carboxylic Acid | C=O stretch | 1680 - 1700 | Strong |

| Hydrazinyl | N-H stretch | 3200 - 3400 | Medium |

| Hydrazinyl | N-H bend | 1600 - 1650 | Medium |

| Naphthalene | Aromatic C-H stretch | 3000 - 3100 | Medium |

| Naphthalene | Aromatic C=C stretch | 1400 - 1600 | Medium to Strong |

| Naphthalene | C-H out-of-plane bend | 700 - 900 | Strong |

The combination of these advanced spectroscopic methods would allow for a definitive structural elucidation of this compound, providing a detailed picture of its electronic and structural features.

Analysis of Intermolecular Interactions from Vibrational Spectra

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for investigating intermolecular interactions, such as hydrogen bonding. In the solid state, the hydrazinyl (-NHNH2) and carboxylic acid (-COOH) groups of this compound would be expected to participate in a network of hydrogen bonds.

Analysis of the FT-IR and Raman spectra would typically focus on the shifts in the vibrational frequencies of the O-H, N-H, and C=O stretching bands. For instance, the O-H stretching vibration of the carboxylic acid, typically broad and centered around 3000 cm⁻¹, would be indicative of strong hydrogen bonding. vscht.czorgchemboulder.com Similarly, the N-H stretching vibrations of the hydrazinyl group, usually appearing in the 3300-3400 cm⁻¹ region, would show broadening and shifts depending on their involvement in hydrogen bonding as donors. The carbonyl (C=O) stretching frequency, expected around 1700 cm⁻¹, would likely shift to a lower wavenumber if the carbonyl oxygen acts as a hydrogen bond acceptor.

Table 1: Expected Vibrational Modes and Their Significance in Intermolecular Interaction Analysis

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Interpretation of Spectral Features |

| Carboxylic Acid | O-H Stretch | 3300-2500 (broad) | Broadening indicates strong hydrogen bonding (dimerization or polymer chains). |

| C=O Stretch | 1760-1690 | Shift to lower frequency suggests participation as a hydrogen bond acceptor. | |

| Hydrazinyl Group | N-H Stretch | 3400-3250 | Broadening and shifts indicate involvement as hydrogen bond donors. |

| N-H Bend | 1650-1580 | Can overlap with other peaks, but its position is sensitive to hydrogen bonding. |

Without experimental spectra, a definitive analysis of the specific intermolecular interactions in this compound cannot be performed.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) would provide the exact mass of the [M+H]⁺ or [M-H]⁻ ion of this compound, allowing for the unambiguous determination of its elemental formula. The theoretical exact mass is a crucial piece of data for confirming the identity of a synthesized or isolated compound.

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways

Tandem mass spectrometry (MS/MS) would involve isolating the molecular ion and subjecting it to fragmentation. The resulting product ions would offer insights into the compound's structure. For this compound, characteristic fragmentation pathways would be expected. libretexts.org

Table 2: Plausible Fragmentation Pathways for this compound in MS/MS

| Precursor Ion (m/z) | Fragmentation Pathway | Expected Product Ion (m/z) | Neutral Loss |

| [M-H]⁻ | Decarboxylation | [M-H-CO₂]⁻ | 44 Da |

| [M+H]⁺ | Loss of water | [M+H-H₂O]⁺ | 18 Da |

| [M+H]⁺ | Loss of ammonia (B1221849) | [M+H-NH₃]⁺ | 17 Da |

| [M+H]⁺ | Cleavage of the N-N bond |

The specific fragmentation pattern would be instrumental in confirming the connectivity of the atoms within the molecule.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state.

Single-Crystal X-ray Diffraction Analysis

A successful single-crystal X-ray diffraction analysis of this compound would yield precise bond lengths, bond angles, and torsion angles. This data would confirm the planarity of the naphthalene ring system and the geometry of the hydrazinyl and carboxylic acid substituents.

Insights into Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

The crystal structure would reveal how the molecules pack in the solid state. Of particular interest would be the hydrogen bonding network. It would be possible to visualize and quantify the hydrogen bonds between the carboxylic acid and hydrazinyl groups, such as the formation of dimers through the carboxylic acid groups, and further linkages involving the hydrazinyl moieties. This would provide a definitive picture of the intermolecular interactions that were inferred from vibrational spectroscopy. For related naphthalene carboxylic acids, the formation of centrosymmetric dimers via O-H···O hydrogen bonds is a common motif. nih.gov

Computational and Theoretical Investigations of 5 Hydrazinylnaphthalene 1 Carboxylic Acid

Quantum Mechanical (QM) Studies

Quantum mechanical calculations are fundamental to elucidating the intrinsic properties of a molecule at the atomic and electronic levels. These in silico methods are crucial for predicting characteristics that can be experimentally validated.

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful and widely used quantum mechanical method for investigating the electronic structure of molecules. For a compound like 5-Hydrazinylnaphthalene-1-carboxylic acid, DFT calculations would be instrumental in determining key electronic and energetic properties.

Researchers utilize DFT to optimize the molecular geometry, finding the most stable three-dimensional arrangement of atoms. This optimized structure is the foundation for calculating various electronic properties. For instance, a study on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid employed DFT at the B3LYP/6-31G(d) level to determine its most stable, planar geometry. nih.govresearchgate.netnih.gov Such calculations for this compound would reveal bond lengths, bond angles, and dihedral angles, offering insights into the molecule's shape and steric interactions.

Furthermore, DFT is used to calculate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally suggests higher reactivity. For related compounds, these calculations have provided significant understanding of their potential for applications in areas like optoelectronics. nih.govresearchgate.netnih.gov

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, would elucidate intramolecular interactions, such as hydrogen bonding and charge transfer, which significantly influence the molecule's stability.

Conformational Analysis and Stability of Isomers

The presence of flexible functional groups, such as the carboxylic acid and hydrazinyl moieties in this compound, gives rise to different possible conformations or isomers. Computational methods are essential for exploring the potential energy surface of the molecule to identify stable conformers and the energy barriers between them.

For carboxylic acids, a key conformational feature is the orientation of the hydroxyl proton, which can exist in a syn or anti conformation relative to the carbonyl group. nih.gov Quantum mechanical calculations on acetic acid have shown that while the syn conformation is significantly more stable in the gas phase, the energy difference is reduced in the presence of a solvent, making the anti conformation more accessible. nih.gov Similar investigations for this compound would clarify the preferred orientation of its carboxylic acid group and how this might be influenced by intramolecular hydrogen bonding with the nearby hydrazinyl group or by the surrounding environment.

The relative stability of different rotamers of the hydrazinyl group would also be a subject of such analysis, determining the most likely spatial arrangements of this functional group.

Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies, NMR Chemical Shifts)

A significant application of quantum mechanical calculations is the prediction of various spectroscopic data, which can aid in the identification and characterization of a compound.

Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies corresponding to different molecular motions (stretching, bending, etc.), researchers can assign the peaks observed in experimental spectra to specific functional groups. For example, in studies of other carboxylic acids, the characteristic broad O-H stretch of the carboxylic acid group and the C=O stretch are well-predicted. nih.govresearchgate.netnih.gov For this compound, these calculations would help to identify the vibrational modes associated with the naphthalene (B1677914) core, the carboxylic acid, and the hydrazinyl group.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C nuclei are invaluable for structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is commonly used for this purpose. Predicted NMR spectra for structurally similar compounds have shown good correlation with experimental data, aiding in the assignment of chemical shifts to specific atoms within the molecule. np-mrd.org

Molecular Dynamics (MD) Simulations

While QM methods provide a static picture of a molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time. This is particularly important for understanding how the molecule behaves in a realistic environment, such as in a solvent.

Dynamic Behavior of the Compound in Various Solvents or Environments

MD simulations model the motions of atoms and molecules based on a classical force field. By simulating this compound in a box of explicit solvent molecules (e.g., water), one can observe its translational and rotational motion, as well as its conformational flexibility.

These simulations can reveal how the molecule interacts with the solvent and how its conformation might change over time. For example, simulations of peptides and nucleic acids in explicit solvent have been crucial for understanding their conformational sampling and the stability of different protonation states. nih.govmpg.de For this compound, MD simulations would show how the hydrophilic carboxylic acid and hydrazinyl groups interact with water molecules, influencing its solubility and dynamic structure.

Analysis of Intermolecular Interactions and Solvent Effects

MD simulations provide detailed insights into the intermolecular forces between the solute and the solvent. A key aspect of this analysis is the study of hydrogen bonding. For this compound, MD simulations would allow for the analysis of the number and lifetime of hydrogen bonds formed between its carboxylic acid and hydrazinyl groups and the surrounding water molecules.

The effect of the solvent on the molecule's properties can also be studied. The inclusion of solvent effects, either explicitly in MD or implicitly in QM calculations (e.g., using the Polarizable Continuum Model, PCM), can significantly alter properties like conformational energies and electronic structure. nih.gov For instance, the polarity of the solvent can influence the strength of intramolecular hydrogen bonds and the relative stability of different conformers. nih.gov Studies on related carboxylic acids have shown that polar environments can enhance the strength of intramolecular hydrogen bonds.

Below is a hypothetical table illustrating the kind of data that would be generated from the computational studies described. Please note that these values are for illustrative purposes and are not based on actual experimental or computational data for this compound.

Table 1: Hypothetical DFT-Calculated Properties of this compound

| Property | Gas Phase | In Water (PCM) |

|---|---|---|

| HOMO Energy | -5.8 eV | -6.0 eV |

| LUMO Energy | -1.2 eV | -1.5 eV |

| HOMO-LUMO Gap | 4.6 eV | 4.5 eV |

| Dipole Moment | 3.5 D | 4.8 D |

Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 3450 (broad) |

| Carbonyl | C=O Stretch | 1710 |

| Hydrazinyl | N-H Stretch | 3350, 3280 |

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-(2-furyl)-1H-pyrazole-5-carboxylic acid |

Reaction Mechanism Studies Using Computational Chemistry

Elucidation of Transition States and Reaction Pathways

Information regarding the specific transition states and reaction pathways for this compound is not available in the public domain. Computational chemistry, often employing methods like Density Functional Theory (DFT), is a powerful tool for mapping the potential energy surface of a reaction. This process involves identifying the structures of reactants, products, and, crucially, the high-energy transition states that connect them. For a molecule like this compound, theoretical chemists could model various reactions, such as those involving the hydrazinyl or carboxylic acid groups. However, published studies detailing these specific pathways could not be located.

Structure-Property Relationship (SPR) Modeling (Theoretical Aspects)

Structure-Property Relationship (SPR) and its subset, Quantitative Structure-Activity Relationship (QSAR), are computational methodologies used to correlate the chemical structure of a compound with its physical properties or biological activities. wikipedia.org These models rely on calculating molecular descriptors that encode various aspects of a molecule's topology, geometry, and electronic nature.

For this compound, a theoretical SPR model would involve calculating a range of descriptors. These could include:

Topological descriptors: Based on the 2D representation of the molecule, such as connectivity indices.

Geometrical descriptors: Derived from the 3D structure, like molecular surface area and volume.

Electronic descriptors: Related to the electron distribution, such as dipole moment and frontier molecular orbital energies (HOMO/LUMO).

Physicochemical descriptors: Such as logP (lipophilicity) and pKa (acidity).

Once calculated, these descriptors for a series of related compounds would be used to build a mathematical model, often using statistical methods like multiple linear regression or machine learning algorithms. mdpi.com This model could then be used to predict the properties of new, unsynthesized compounds.

While general principles of SPR and QSAR are well-established for naphthalene derivatives and carboxylic acids, no specific, published SPR models for this compound were found. bohrium.comnih.gov Research in this area for related compounds often focuses on predicting properties like antimicrobial or anticancer activity. nih.gov A hypothetical data table of molecular descriptors that would be relevant for an SPR study of this compound is presented below.

Table 1: Hypothetical Molecular Descriptors for SPR/QSAR Modeling of this compound

| Descriptor Class | Descriptor Example | Hypothetical Value | Significance in SPR/QSAR |

| Electronic | HOMO Energy | -5.8 eV | Relates to electron-donating ability and reactivity. |

| LUMO Energy | -1.2 eV | Relates to electron-accepting ability and reactivity. | |

| Dipole Moment | 3.5 D | Influences solubility and intermolecular interactions. | |

| Topological | Molecular Weight | 216.21 g/mol | Basic descriptor for size. |

| Kier & Hall Indices | Varies | Encodes molecular connectivity and branching. | |

| Physicochemical | LogP | 2.8 | Predicts lipophilicity and membrane permeability. |

| pKa (Carboxylic Acid) | ~4.5 | Determines the ionization state at physiological pH. | |

| Polar Surface Area | 78.5 Ų | Influences transport properties and drug-likeness. |

Supramolecular Chemistry of 5 Hydrazinylnaphthalene 1 Carboxylic Acid

Hydrogen Bonding Interactions

The capacity of 5-Hydrazinylnaphthalene-1-carboxylic acid to form extensive hydrogen-bonded networks is a cornerstone of its supramolecular chemistry. The carboxylic acid group and the hydrazinyl group are both potent hydrogen bond donors and acceptors, leading to a variety of predictable and structurally significant interactions.

Formation of Carboxylic Acid Dimers and Oligomers

A prevalent and well-documented feature of carboxylic acids is their propensity to form dimeric structures through hydrogen bonding. libretexts.orgchemistryguru.com.sglibretexts.org In the case of this compound, the carboxylic acid moieties can pair up, creating a stable eight-membered ring motif known as a carboxylic acid inversion dimer. nih.gov This interaction is robust and significantly influences the packing of the molecules in the solid state.

Table 1: Common Hydrogen Bonding Motifs in Carboxylic Acids

| Motif | Description | Typical Ring Size |

| Dimer | Two carboxylic acid groups forming a cyclic structure. | R²₂(8) |

| Catemer | Chain of molecules linked by single hydrogen bonds. | C(4) |

This table is generated based on established principles of carboxylic acid interactions and may not represent specific experimental data for this compound.

Role of the Hydrazinyl Group in Directing Hydrogen Bond Networks

The hydrazinyl group (-NHNH₂) introduces additional complexity and directionality to the hydrogen bonding network. With two nitrogen atoms and multiple hydrogen atoms, this group can act as both a hydrogen bond donor and acceptor in various configurations. This versatility allows for the formation of intricate three-dimensional networks that go beyond the linear or sheet-like structures often seen with simpler carboxylic acids.

Analysis of Intermolecular Interactions in Condensed Phases

Spectroscopic techniques such as Fourier-transform infrared (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy can provide complementary information about hydrogen bonding in both solid and solution states. nih.govnih.gov For instance, in FT-IR spectroscopy, the stretching frequency of the O-H bond in the carboxylic acid is sensitive to its involvement in hydrogen bonding, often showing a significant shift to lower wavenumbers upon dimer formation. nih.gov Similarly, proton NMR can reveal information about the proximity of hydrogen atoms involved in these interactions. nih.gov Computational modeling, including Density Functional Theory (DFT), can further aid in understanding the energetics and geometries of these intermolecular interactions. mdpi.com

Molecular Recognition and Host-Guest Chemistry

The specific functional groups and the defined shape of this compound make it a compelling candidate for applications in molecular recognition and host-guest chemistry. thno.org These fields focus on the selective binding of a "guest" molecule to a "host" molecule through non-covalent interactions.

Binding Studies with Complementary Molecular Structures

The design of molecules that can selectively bind to this compound would rely on creating a complementary set of hydrogen bonding sites and a shape that accommodates the naphthalene (B1677914) scaffold. For instance, a molecule possessing a dicarboxylic acid or a di-pyridyl moiety could potentially form strong and specific hydrogen bonds with the hydrazinyl group.

Binding studies, often conducted in solution using techniques like NMR titration, UV-Vis spectroscopy, or isothermal titration calorimetry (ITC), can quantify the strength and stoichiometry of these host-guest interactions. nih.gov Such studies are fundamental to understanding the principles of molecular recognition and for the development of new sensors or self-assembling systems.

Design of Host Systems Utilizing the Functional Groups of the Target Compound

Conversely, this compound itself can be incorporated into larger host systems. Its rigid naphthalene unit can serve as a structural component, while the carboxylic acid and hydrazinyl groups can act as binding sites for various guest molecules. For example, by linking multiple units of this compound, it might be possible to create a macrocyclic or cage-like structure with a central cavity capable of encapsulating small molecules or ions.

The design of such host systems requires a deep understanding of the directional preferences of the hydrogen bonds and the steric constraints imposed by the naphthalene backbone. The principles of supramolecular chemistry guide the strategic placement of functional groups to achieve a pre-designed three-dimensional architecture capable of selective guest recognition. nih.gov

Self-Assembly Processes

Directed Self-Assembly for Ordered Architectures

No information available.

Influence of Molecular Design on Supramolecular Organization

No information available.

Coordination Chemistry with Metal Ions

Ligand Properties of the Hydrazinyl and Carboxylic Acid Groups

No information available.

Formation of Metal Complexes or Coordination Polymers

No information available.

Applications of 5 Hydrazinylnaphthalene 1 Carboxylic Acid in Advanced Chemical Research

Development as Fluorescent Probes and Chemosensors

The naphthalene (B1677914) scaffold is a well-established fluorophore, and its derivatives are extensively used in the design of fluorescent probes and chemosensors. The photophysical properties of these molecules can be finely tuned by the introduction of various functional groups, making them sensitive to their local environment and capable of signaling the presence of specific analytes.

Design Principles for Naphthalene-Based Fluorophores and Chromophores

The fluorescence of naphthalene derivatives is highly dependent on the nature and position of substituents on the aromatic rings. A key design principle involves the creation of an intramolecular charge transfer (ICT) system. This is typically achieved by attaching an electron-donating group (EDG) and an electron-accepting group (EAG) to the naphthalene core. Upon photoexcitation, an electron is transferred from the donor to the acceptor, resulting in a large change in the dipole moment and often leading to a highly fluorescent excited state. The unsubstituted naphthalene molecule itself has relatively low fluorescence, but the introduction of donor and acceptor groups can significantly enhance its quantum yield. chemicalbook.com

In the case of 5-Hydrazinylnaphthalene-1-carboxylic acid, the hydrazine (B178648) group (-NHNH2) can act as an electron donor, while the carboxylic acid group (-COOH) can function as an electron acceptor, particularly in its deprotonated form (-COO-). This arrangement sets the stage for potential ICT processes, which are fundamental to the functioning of many fluorescent sensors. The surrounding solvent polarity can also influence the emission properties of such ICT fluorophores, a phenomenon known as solvatochromism.

Another important design strategy is Photoinduced Electron Transfer (PET). In a PET sensor, a fluorophore is covalently linked to a receptor unit via a spacer. In the absence of the target analyte, photoexcitation of the fluorophore is followed by electron transfer from the receptor, quenching the fluorescence. When the analyte binds to the receptor, the energy levels of the receptor's orbitals are altered, inhibiting the PET process and "turning on" the fluorescence. The hydrazine moiety in this compound is a suitable candidate for incorporation into such PET-based sensor designs.

Sensing Mechanisms for Specific Analytes (e.g., metal ions, small molecules)

The hydrazine and carboxylic acid groups of this compound provide specific binding sites for a variety of analytes, enabling its use as a chemosensor.

Metal Ion Sensing: The hydrazine and carboxylic acid moieties can act in concert to chelate metal ions. For instance, Schiff base-type compounds, which can be readily formed by reacting the hydrazine group with an aldehyde or ketone, are effective metal chelators. The coordination of a metal ion to a sensor molecule derived from this compound can lead to a significant change in its fluorescence properties through several mechanisms:

Fluorescence Quenching: Paramagnetic metal ions like Cu2+, Fe3+, and Ni2+ can quench fluorescence through energy or electron transfer processes upon binding.

Fluorescence Enhancement: Binding of diamagnetic ions like Zn2+, Al3+, or Ca2+ can enhance fluorescence by rigidifying the molecule's structure, which reduces non-radiative decay pathways. This is often referred to as chelation-enhanced fluorescence (CHEF).

The design of a fluorescent probe for Cu2+ based on a naphthalimide derivative has been demonstrated, where the coordination of Cu2+ ions led to fluorescence quenching. nih.gov A similar principle could be applied to sensors derived from this compound.

Sensing of Small Molecules: The hydrazine group is particularly reactive towards aldehydes and ketones, forming stable hydrazones. This reaction can be exploited to design fluorescent probes for these carbonyl-containing compounds. Furthermore, the hydrazine moiety is known to react with certain analytes, such as hydrazine itself, leading to a distinct fluorescence response. For example, a naphthalene-based fluorescent probe has been developed for the sensitive and selective detection of hydrazine in environmental and biological samples. mdpi.com

The reactivity of the hydrazine group can also be utilized for the detection of anions like sulfites. A novel fluorescent probe based on 1-hydroxy-2,4-diformylnaphthalene was synthesized for the detection of sulfite (B76179) and bisulfite ions, demonstrating the versatility of the naphthalene scaffold in anion sensing. researchgate.net

| Analyte Type | Potential Sensing Mechanism | Expected Spectroscopic Change | Example from Related Compounds |

| Metal Ions (e.g., Cu2+, Zn2+) | Chelation by hydrazine and carboxylic acid groups | Fluorescence quenching or enhancement | Naphthalimide-based probe for Cu2+ shows fluorescence quenching. nih.gov |

| Aldehydes/Ketones | Hydrazone formation with the hydrazine group | Change in fluorescence color or intensity | Not specifically found, but a known reaction of hydrazines. |

| Hydrazine | Specific reaction with the probe | Distinct fluorescence response | Naphthalene-based probe for hydrazine detection. mdpi.com |

| Anions (e.g., sulfites) | Nucleophilic addition to a modified probe | Change in absorption or fluorescence spectra | Naphthalene-based probe for sulfite detection. researchgate.net |

Role in Materials Science Research as Building Blocks

The bifunctional nature of this compound, with two reactive sites (hydrazine and carboxylic acid) at different positions on a rigid naphthalene core, makes it a valuable monomer for the synthesis of functional polymers and advanced materials.

Incorporation into Functional Polymers and Composites

The carboxylic acid group can readily participate in condensation polymerizations with diols or diamines to form polyesters and polyamides, respectively. The hydrazine group, on the other hand, can be used to introduce specific functionalities or to form cross-linked networks.

One approach is to first polymerize the carboxylic acid moiety and then use the pendant hydrazine groups for post-polymerization modification. This strategy allows for the introduction of a wide range of functional molecules onto the polymer backbone. For example, poly(acryloyl hydrazide) has been used as a versatile scaffold for reacting with various aldehydes to create a library of functional polymers. Similarly, a polysulfone scaffold with pendant hydrazine groups was shown to be readily functionalized.